![molecular formula C9H17N3O2 B2639011 1-(Oxan-4-yl)azetidine-2-carbohydrazide CAS No. 2126160-08-3](/img/structure/B2639011.png)
1-(Oxan-4-yl)azetidine-2-carbohydrazide
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Description
“1-(Oxan-4-yl)azetidine-2-carbohydrazide” is a chemical compound with the CAS Number: 2126160-08-3 . It has a molecular weight of 199.25 and its IUPAC name is 1-(tetrahydro-2H-pyran-4-yl)azetidine-2-carbohydrazide . The compound is typically stored at 4 degrees Celsius and is usually in powder form .
Molecular Structure Analysis
The InChI code for “1-(Oxan-4-yl)azetidine-2-carbohydrazide” is 1S/C9H17N3O2/c10-11-9(13)8-1-4-12(8)7-2-5-14-6-3-7/h7-8H,1-6,10H2,(H,11,13) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“1-(Oxan-4-yl)azetidine-2-carbohydrazide” is a powder with a molecular weight of 199.25 . It is typically stored at 4 degrees Celsius .Scientific Research Applications
Pharmacological Activities and Therapeutic Applications
Anticancer Properties : The study of compounds like Combretastatin A1 Diphosphate (OXi4503) showcases the exploration of novel therapies against cancer. OXi4503, like "1-(Oxan-4-yl)azetidine-2-carbohydrazide," could be investigated for its dual-function as both a vascular disrupting agent and a cytotoxic compound. This dual action presents a promising avenue for the development of anticancer therapies, particularly for treatment-resistant forms of cancer such as acute myeloid leukemia (AML) (Uckun et al., 2019).
Epigenetic Modulation : The application of epigenetic modulators like 5-Azacytidine and Valproic Acid in treating advanced cancers provides a framework for exploring "1-(Oxan-4-yl)azetidine-2-carbohydrazide" in similar contexts. These compounds are used to modulate DNA methylation and histone deacetylation, reversing gene silencing and exerting antitumor effects. Such research underscores the potential of exploring the epigenetic regulatory capabilities of related compounds (Braiteh et al., 2008).
Neurologic Disorder Treatments : The exploration of Monoacylglycerol Lipase (MGLL) inhibitors for treating neurologic disorders highlights the therapeutic potential of targeting specific enzymatic pathways. Compounds like ABD-1970, which inhibit MGLL to elevate brain 2-AG content and exhibit antinociceptive and antipruritic activity, suggest that structurally related compounds could be researched for similar neuroprotective effects (Clapper et al., 2018).
properties
IUPAC Name |
1-(oxan-4-yl)azetidine-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2/c10-11-9(13)8-1-4-12(8)7-2-5-14-6-3-7/h7-8H,1-6,10H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMANNVORSCIPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1C(=O)NN)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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